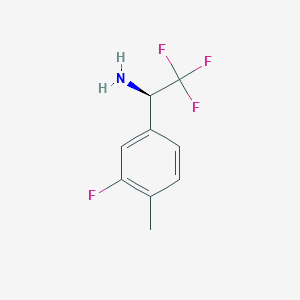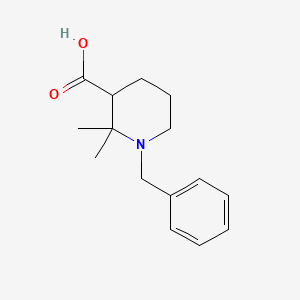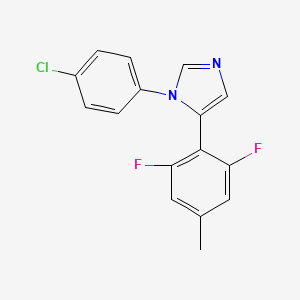
1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole typically involves the reaction of 4-chlorobenzaldehyde with 2,6-difluoro-4-methylbenzylamine in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalyst
- Temperature: 60-80°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common techniques include:
- High-pressure reactors
- Automated synthesis systems
- Purification through crystallization or chromatography
Análisis De Reacciones Químicas
Types of Reactions
1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the imidazole ring using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions using reagents like sodium iodide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, 25-50°C
Reduction: Lithium aluminum hydride, ether, 0-25°C
Substitution: Sodium iodide, acetone, reflux
Major Products Formed
Oxidation: Formation of imidazole oxides
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of halogen-substituted imidazoles
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-chlorophenyl)-2-(2,6-difluorophenyl)-1H-imidazole
- 1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-2H-imidazole
Uniqueness
1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which may confer distinct biological and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C16H11ClF2N2 |
|---|---|
Peso molecular |
304.72 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)imidazole |
InChI |
InChI=1S/C16H11ClF2N2/c1-10-6-13(18)16(14(19)7-10)15-8-20-9-21(15)12-4-2-11(17)3-5-12/h2-9H,1H3 |
Clave InChI |
FRLBQOCUGYFMBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)F)C2=CN=CN2C3=CC=C(C=C3)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl dihydrogen triphosphate](/img/structure/B12842216.png)
![2,7,14,19-Tetrakis(dodecyloxy)hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B12842218.png)
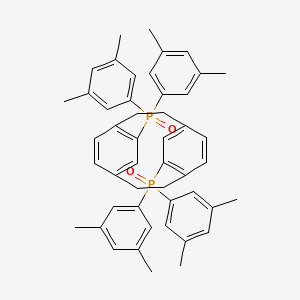
![Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine](/img/structure/B12842235.png)
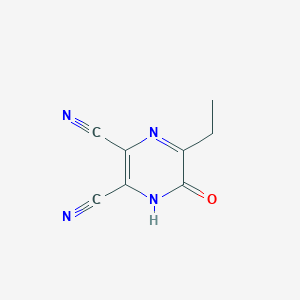
![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)
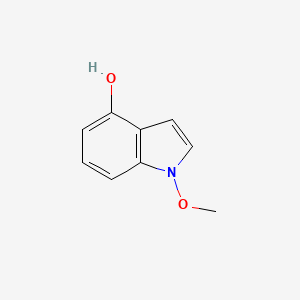
![7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842253.png)

![4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B12842271.png)
![N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12842274.png)
![4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate](/img/structure/B12842280.png)
